molecular formula C20H16BrClN2O4S B300993 Ethyl 4-{[5-(5-bromo-3-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Ethyl 4-{[5-(5-bromo-3-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Cat. No. B300993
M. Wt: 495.8 g/mol
InChI Key: AMCJLFVXKHWLTK-IJTBWSOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[5-(5-bromo-3-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a compound that has drawn significant attention in the scientific research community. It is a thiazolidine-based compound that has been synthesized for its potential applications in various fields of research.

Scientific Research Applications

Ethyl 4-{[5-(5-bromo-3-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been studied for its potential applications in various fields of research. It has shown promising results in the treatment of cancer, inflammation, and bacterial infections. It has also been studied for its potential use as a fluorescent probe for imaging applications.

Mechanism of Action

The mechanism of action of Ethyl 4-{[5-(5-bromo-3-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting certain enzymes or signaling pathways in cells.
Biochemical and Physiological Effects:
Ethyl 4-{[5-(5-bromo-3-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit bacterial growth.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 4-{[5-(5-bromo-3-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is its versatility in different fields of research. It has also shown low toxicity in animal studies. However, one limitation is the lack of comprehensive studies on its long-term effects and potential side effects.

Future Directions

For research on Ethyl 4-{[5-(5-bromo-3-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate include further studies on its mechanism of action, potential applications in other fields of research, and optimization of its synthesis method. Additionally, more comprehensive studies on its long-term effects and potential side effects are needed.

Synthesis Methods

Ethyl 4-{[5-(5-bromo-3-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can be synthesized by reacting 5-bromo-3-chloro-2-hydroxybenzaldehyde with 3-methyl-4-oxo-1,3-thiazolidine-2-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain the final product.

properties

Product Name

Ethyl 4-{[5-(5-bromo-3-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Molecular Formula

C20H16BrClN2O4S

Molecular Weight

495.8 g/mol

IUPAC Name

ethyl 4-[[(5Z)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C20H16BrClN2O4S/c1-3-28-19(27)11-4-6-14(7-5-11)23-20-24(2)18(26)16(29-20)9-12-8-13(21)10-15(22)17(12)25/h4-10,25H,3H2,1-2H3/b16-9-,23-20?

InChI Key

AMCJLFVXKHWLTK-IJTBWSOMSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(C(=CC(=C3)Br)Cl)O)/S2)C

SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=CC(=C3O)Cl)Br)S2)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(C(=CC(=C3)Br)Cl)O)S2)C

Origin of Product

United States

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